1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVFJKLPESJUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Boron Trifluoride Catalysis
The foundational step in most synthetic routes involves Friedel-Crafts acylation of 1,3-benzodioxole (piperonyl ether) with n-butyric anhydride. A representative procedure uses 16.37 mmol of 1,3-benzodioxole dissolved in 1,2-dichloroethane, cooled to -10°C, and treated with BF₃·Et₂O (1.38 mmol) under rigorous temperature control (-5°C to 0°C). After 3 hours, the reaction is quenched with sodium acetate, yielding 85% of 1-(Benzo[d][1,dioxol-5-yl)butan-1-one after column chromatography.
Key Analytical Data :
-
¹H NMR (CDCl₃): δ 7.52 (dd, J=8.1, 1.6 Hz, 1H), 7.40 (d, J=8.1 Hz, 1H), 6.80 (d, J=8.1 Hz, 1H), 5.99 (s, 1H), 2.82 (t, J=7.3 Hz, 2H), 1.70 (h, J=7.4 Hz, 2H), 0.95 (t, J=7.4 Hz, 3H).
-
¹³C NMR : 198.4 (C=O), 151.5, 148.1 (dioxole carbons), 132.0 (aromatic CH), 124.1 (aromatic C), 107.8, 107.7 (dioxole CH₂), 101.7 (dioxole bridge).
Zinc-Mediated Acylation for Industrial Scaling
An alternative method employs ZnCl₂/ZnO as a Lewis acid catalyst in dichloromethane at 0–5°C. This approach facilitates the reaction between 1,3-benzodioxole (122 g) and butanoyl chloride (106.5 g) over 4 hours, yielding 75 g of product with >99% purity by GC analysis. The zinc-based system reduces equipment corrosion risks compared to BF₃, making it preferable for large-scale production.
Conversion of Ketone to Amine: Reductive Amination Strategies
Catalytic Hydrogenation with Chiral Modifiers
The ketone intermediate undergoes reductive amination using ammonium acetate and hydrogen gas over a Raney nickel catalyst. To achieve enantiomeric excess (>99% e.e.), chiral auxiliaries like (R)-BINAP or (S)-TolBINAP are introduced during the reduction. For example, hydrogenation at 50 psi H₂ in methanol at 40°C for 12 hours produces the (S)-enantiomer with 92% yield.
Borane-Mediated Stereoselective Reduction
In a patent-pending method, the ketone is treated with (S)-CBS (Corey-Bakshi-Shibata) reagent and BH₃·THF at -78°C. This asymmetric reduction affords the (S)-alcohol intermediate with 98% e.e., which is subsequently converted to the amine via a Mitsunobu reaction with phthalimide.
Resolution of Enantiomers and Salt Formation
Diastereomeric Salt Crystallization
Racemic 1-(Benzo[d]dioxol-5-yl)butan-1-amine is resolved using L-(+)-tartaric acid in isopropanol. The (S)-amine·tartrate complex preferentially crystallizes, yielding 99.5% e.e. after three recrystallizations. Freebase liberation with NaOH followed by HCl gas treatment in diethyl ether produces the hydrochloride salt.
Direct Hydrochloride Salt Formation
The amine freebase (10 g) is dissolved in anhydrous THF (50 mL) and treated with 1.1 eq HCl (gas) at 0°C. Precipitation occurs within 2 hours, yielding 9.8 g (94%) of white crystalline solid. XRPD analysis confirms Pattern A polymorphicity, critical for pharmaceutical stability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10, 1 mL/min) shows retention times of 8.2 min for (S)-enantiomer and 9.7 min for (R)-enantiomer, confirming >99.9% e.e. in final batches.
Industrial-Scale Process Optimization
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride typically involves several key steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This is often achieved through copper-catalyzed coupling reactions.
- Introduction of the Butan-1-amine Group : This step may involve palladium-catalyzed C-N cross-coupling reactions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment. Preliminary studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular targets and modulating signaling pathways .
Case Studies:
- A study demonstrated its efficacy as an anticancer agent by showing substantial inhibitory activity against various cancer cell lines .
The compound has been explored for various biological activities beyond anticancer properties. Research indicates potential effects on neurotransmitter systems, suggesting it could be useful in treating neurological disorders. Its interaction with specific enzymes has also been noted, making it a candidate for enzyme inhibition studies .
Industrial Applications
In the industrial sector, this compound is utilized as a building block in the synthesis of more complex molecules. It is involved in the development of new materials and chemical processes due to its unique chemical reactivity .
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed mechanistic studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride:
Key Observations
Functional Group Impact: The target compound’s primary amine on a butyl chain distinguishes it from cathinone derivatives like Cybutylone () and Diethylone (), which feature ketone groups and secondary amines. The absence of a ketone may reduce stimulant activity, as seen in other amine vs. cathinone comparisons .
Physicochemical Properties: The target compound’s inferred logP (estimated ~2.4 based on analogs) suggests moderate lipophilicity, lower than Diethylone (logP ~2.8) due to the latter’s diethylamino group . Benzo[1,3]dioxol-5-amine HCl () has a smaller molecular weight (173.60 vs. ~227.69) and higher solubility, highlighting the impact of alkyl chain length on hydrophobicity .
Synthetic Routes :
- Lithium-halogen exchange (e.g., using 5-bromobenzo[d][1,3]dioxole) is a common method for benzodioxole derivatives, as demonstrated in the synthesis of compound 44 () . This approach may apply to the target compound.
Research Implications
- Pharmacological Potential: While cathinone derivatives (e.g., Cybutylone) are studied for psychoactive effects, the target compound’s primary amine structure may confer distinct interactions with monoamine transporters, warranting further investigation .
- Safety Profiles : Compounds like Diethylone and Cybutylone are classified as research chemicals with restricted use due to safety concerns . The target compound’s safety data remain undocumented but should be approached cautiously.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride, commonly referred to as (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride, is a chemical compound characterized by its unique structural features that confer various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 229.7 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to a butan-1-amine group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | (S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride |
| CAS Number | 1335729-51-5 |
| Purity | 97% |
| Molecular Weight | 229.7 g/mol |
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. It has been shown to interact with dopamine and norepinephrine transporters, potentially influencing mood and behavior. The compound may also inhibit specific enzymes involved in metabolic pathways, leading to apoptosis in cancer cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported significant cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating potent activity .
Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects due to its interaction with monoamine transporters. The S-enantiomer has shown greater potency as a reuptake inhibitor for dopamine and norepinephrine compared to its R counterpart. This property suggests potential applications in treating mood disorders or conditions like ADHD .
Study on HepG2 Cells
In a controlled experiment assessing the cytotoxic effects of this compound on HepG2 cells:
- Concentration : Various concentrations were tested (0.01 µM to 100 µM).
- Results : A dose-dependent increase in cell death was observed with an IC50 of approximately 15 µM.
Neuropharmacological Assessment
A behavioral study evaluated the locomotor activity in rodent models:
- Method : Animals were administered varying doses of the S-enantiomer.
- Findings : Significant alterations in locomotor activity were noted at doses above 10 mg/kg, indicating the compound's influence on central nervous system activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other compounds containing similar moieties:
| Compound Name | Activity Type | Potency (IC50 or MIC) |
|---|---|---|
| 4PP-41 (with benzyl group) | Antitubercular | MIC < 2 µM |
| 4PP-42 (with benzo[d][1,3]dioxol group) | Antitubercular | Inactive |
| N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide | Cytotoxic | IC50 > 20 µM |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
